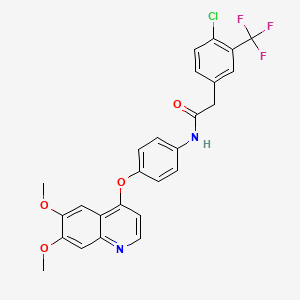

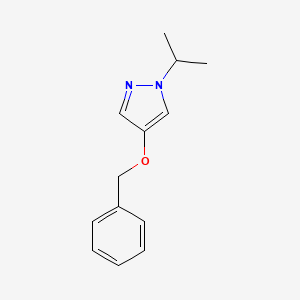

![molecular formula C21H19N3O5 B2583299 Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate CAS No. 942005-12-1](/img/structure/B2583299.png)

Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

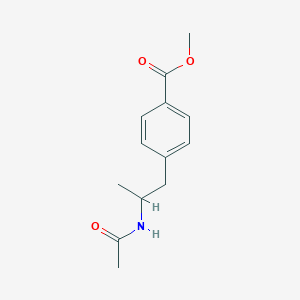

This compound is a derivative of benzoic acid, which is a common component in many chemical compounds. It contains a methoxy group (-OCH3), a methylphenyl group (C6H5-CH3), and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyridazine ring and the various functional groups. The methoxy and methylphenyl groups would likely add steric bulk, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents .Scientific Research Applications

Facile Synthesis of Novel Compounds

Researchers have developed a novel class of compounds through a process starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate and methyl 2-(2-methoxy-2-oxoethyl)benzoate. This synthesis involves multiple steps, including regiospecific conversion of ester functionalities, oxidation, and cyclization, to produce a variety of derivatives, indicating the utility of the parent compound in synthesizing complex structures with potential for further biological evaluation (Koza et al., 2013).

Synthesis of Ligustrazine Derivatives

A ligustrazine derivative demonstrated neuroprotective effects in both cell-based and animal models of ischemic stroke, suggesting the chemical's role in synthesizing compounds with significant therapeutic potential. This study showcases the ability to modify and utilize the compound for the development of drugs targeting ischemic brain injuries (Li et al., 2015).

Development of Tubulin Polymerization Inhibitors

In the search for novel anticancer agents, one study identified a compound synthesized from the parent chemical as a potent inhibitor of tubulin polymerization in cancer cells. This highlights the compound's application in cancer research, particularly in the development of new treatments targeting the cytoskeleton of cancer cells (Minegishi et al., 2015).

Synthesis of Schiff Base Derivatives

Methyl 4-(4-aminostyryl) benzoate, a derivative, was prepared and characterized, demonstrating potential as a precursor for the synthesis of Schiff base derivatives. This work underscores the versatility of the compound in synthetic organic chemistry, providing a pathway to a broad range of compounds with possible antimicrobial and other biological activities (Mohamad et al., 2017).

Mechanism of Action

Target of Action

Based on its structure, it might interact with proteins or enzymes that have affinity for benzoic acid derivatives or pyridazine compounds .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action of “Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate”. It might involve binding to its target and modulating its activity, leading to downstream effects .

Biochemical Pathways

Benzoic acid derivatives and pyridazine compounds are known to be involved in a variety of biochemical pathways .

Pharmacokinetics

Similar compounds are usually well absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds can have a variety of effects, depending on their target and mode of action .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-13-4-10-16(11-5-13)24-18(25)12-17(28-2)19(23-24)20(26)22-15-8-6-14(7-9-15)21(27)29-3/h4-12H,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVRVSPWCATFPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

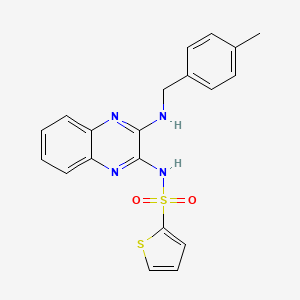

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)

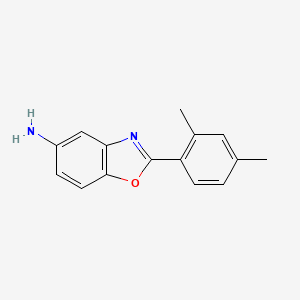

![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)

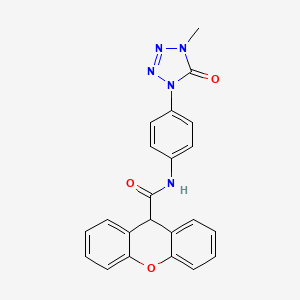

![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)